molecular formula C6H4BrN3O B11892000 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11892000
M. Wt: 214.02 g/mol
InChI Key: MUTHJUNUTARIHQ-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a hydroxyl group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromopyridine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, followed by cyclization to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.

    1H-Pyrazolo[4,3-b]pyridine: A closely related compound with the pyrazole ring fused at a different position on the pyridine ring.

    1H-Pyrazolo[3,4-c]pyridine: A compound with a similar core structure but different functional groups

Uniqueness: 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile scaffold for the development of new therapeutic agents and chemical probes .

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C6H4BrN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11)

InChI Key

MUTHJUNUTARIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)NNC2=O

Origin of Product

United States

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